Cas no 175136-75-1 (N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine)

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is a specialized organic compound featuring dual 2-chloro-6-fluorobenzyl groups attached to a hydroxylamine core. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the preparation of nitrogen-containing heterocycles or as an intermediate in pharmaceutical and agrochemical applications. The presence of chloro and fluoro substituents enhances its electrophilic character, facilitating selective transformations. Its stability under controlled conditions allows for precise handling in multi-step syntheses. The compound is typically used in research settings where tailored functionalization of hydroxylamine derivatives is required. Proper storage under inert conditions is recommended to maintain its integrity.
N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine structure
175136-75-1 structure
商品名:N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine
CAS番号:175136-75-1
MF:C14H11NOF2Cl2
メガワット:318.14604
MDL:MFCD00052426
CID:135553
PubChem ID:2736012

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine 化学的及び物理的性質

名前と識別子

    • N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine
    • Benzenemethanamine,2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-6-fluoro-N-hydroxy-
    • N,N-bis[(2-chloro-6-fluorophenyl)methyl]hydroxylamine
    • N,N-di(2-chloro-6-fluorobenzyl)hydroxylamine
    • N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine97%
    • N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine 97%
    • DTXSID20371082
    • 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine
    • N,N-Bis-(2-chloro-6-fluorobenzyl)hydroxylamine
    • HMS2785J22
    • FT-0629406
    • FS-5114
    • n, n-di(2-chloro-6-fluorobenzyl)hydroxylamine
    • Benzenemethanamine, 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-6-fluoro-N-hydroxy-
    • CHEMBL1509567
    • HMS549H12
    • CD 07550
    • AKOS015850157
    • CCG-242717
    • N,N-bis[(2-chloranyl-6-fluoranyl-phenyl)methyl]hydroxylamine
    • CDS1_000518
    • SMR000457655
    • C14H11Cl2F2NO
    • A811762
    • Maybridge1_002806
    • SCHEMBL13624826
    • DivK1c_001558
    • MLS000851312
    • 175136-75-1
    • MFCD00052426
    • MDL: MFCD00052426
    • インチ: InChI=1S/C14H11Cl2F2NO/c15-11-3-1-5-13(17)9(11)7-19(20)8-10-12(16)4-2-6-14(10)18/h1-6,20H,7-8H2
    • InChIKey: MIUDTZXWNHEWKG-UHFFFAOYSA-N
    • ほほえんだ: ON(CC1=C(Cl)C=CC=C1F)CC1=C(Cl)C=CC=C1F

計算された属性

  • せいみつぶんしりょう: 317.01900
  • どういたいしつりょう: 317.019
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 23.5A^2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.445
  • ゆうかいてん: 169 °C
  • ふってん: 424.6°C at 760 mmHg
  • フラッシュポイント: 210.6°C
  • 屈折率: 1.6
  • PSA: 23.47000
  • LogP: 4.66300
  • ようかいせい: 未確定

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • ちょぞうじょうけん:Sealed in dry,2-8°C
  • リスク用語:R36/37/38

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A931616-1g
N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine
175136-75-1 95+%
1g
$38.0 2023-05-24
Oakwood
008191-250mg
N,N-Bis-(2-chloro-6-fluorobenzyl)hydroxylamine
175136-75-1
250mg
$39.00 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1623073-1g
N,N-bis(2-chloro-6-fluorobenzyl)hydroxylamine
175136-75-1 98%
1g
¥865 2023-04-15
A2B Chem LLC
AA93449-1g
Benzenemethanamine, 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-6-fluoro-N-hydroxy-
175136-75-1
1g
$194.00 2024-04-20
Ambeed
A931616-5g
N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine
175136-75-1 95+%
5g
$125.0 2025-02-25
Fluorochem
008191-1g
N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine
175136-75-1 95%
1g
£31.00 2022-03-01
Oakwood
008191-1g
N,N-Bis-(2-chloro-6-fluorobenzyl)hydroxylamine
175136-75-1
1g
$75.00 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1623073-250mg
N,N-bis(2-chloro-6-fluorobenzyl)hydroxylamine
175136-75-1 98%
250mg
¥491 2023-04-15
A2B Chem LLC
AA93449-250mg
Benzenemethanamine, 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-6-fluoro-N-hydroxy-
175136-75-1
250mg
$149.00 2024-04-20
Crysdot LLC
CD12132558-25g
N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine
175136-75-1 95+%
25g
$384 2024-07-24

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine 関連文献

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamineに関する追加情報

Introduction to N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine (CAS No. 175136-75-1)

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with the chemical formula C14H13Cl2FO2, is characterized by its unique structural features, which include the presence of both chloro and fluoro substituents on the benzyl rings. These substituents contribute to the compound's distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The CAS number 175136-75-1 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature. The molecular structure of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine consists of two benzyl groups, each substituted with a chlorine atom at the 2-position and a fluorine atom at the 6-position, linked to a hydroxylamine moiety. This configuration imparts a high degree of reactivity, which is exploited in various synthetic pathways.

In recent years, there has been growing interest in the application of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine in the development of novel therapeutic agents. Its structural motifs are particularly relevant in the design of compounds targeting neurological disorders, cancer, and infectious diseases. The fluoro-substituted benzyl groups enhance metabolic stability and binding affinity, which are critical factors in drug design.

One of the most compelling aspects of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is its role as a precursor in the synthesis of pharmaceutical intermediates. Researchers have leveraged its reactivity to develop new analogs with enhanced pharmacological properties. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in disease pathways.

The hydroxylamine moiety in N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is particularly noteworthy for its ability to participate in nucleophilic substitution reactions. This feature has been utilized to introduce diverse functional groups into complex molecular frameworks, enabling the creation of novel drug candidates with tailored biological activities. The combination of chloro and fluoro substituents further enhances its utility, as these groups can be selectively modified or retained during synthetic transformations.

Recent advancements in computational chemistry have also highlighted the potential of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine as a scaffold for drug discovery. Molecular modeling studies have demonstrated that its structure can be optimized to improve solubility, bioavailability, and target specificity. These insights have guided experimental efforts to develop more effective therapeutic agents.

The compound's relevance extends beyond academic research; it has found applications in industrial settings where precision and efficiency are paramount. The N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine CAS No. 175136-75-1 is often used in multi-step syntheses that require high yields and minimal byproduct formation. Its stability under various reaction conditions makes it an attractive choice for large-scale production processes.

In conclusion, N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a versatile building block for developing new drugs targeting a wide range of diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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